molecular formula C30H25NO5 B12305158 N-Fmoc-O-Phenyl-D-Tyrosine

N-Fmoc-O-Phenyl-D-Tyrosine

Cat. No.: B12305158
M. Wt: 479.5 g/mol
InChI Key: AREGUKFAPOBHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-O-Phenyl-D-Tyrosine is a derivative of the amino acid tyrosine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the nitrogen atom and a phenyl group at the oxygen atom. This compound is commonly used in peptide synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Fmoc-O-Phenyl-D-Tyrosine can be synthesized through a multi-step processThe Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base . The phenyl group can be introduced through a substitution reaction using phenyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-O-Phenyl-D-Tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Fmoc-O-Phenyl-D-Tyrosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Fmoc-O-Phenyl-D-Tyrosine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The phenyl group enhances the hydrophobicity and stability of the compound, facilitating its incorporation into peptide chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-O-Phenyl-D-Tyrosine is unique due to the presence of both the Fmoc protecting group and the phenyl group, which confer enhanced stability and hydrophobicity. This makes it particularly useful in the synthesis of hydrophobic peptides and peptide-based materials .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO5/c32-29(33)28(18-20-14-16-22(17-15-20)36-21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREGUKFAPOBHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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